molecular formula C6H11ClN4 B2747340 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride CAS No. 1797202-40-4

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B2747340
CAS No.: 1797202-40-4
M. Wt: 174.63
InChI Key: GNPHEECOYZFYGW-UHFFFAOYSA-N
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Description

1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the cyclobutan-1-amine moiety further enhances its chemical properties, making it a valuable compound for research and industrial applications .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of alicyclic aldehydes or ketones with sodium bisulfite, followed by the addition of hydrazides to form the triazole ring . The reaction conditions often require elevated temperatures (40-50°C) and careful control of pH and solvent composition to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield triazole oxides, while reduction can produce various amine derivatives .

Comparison with Similar Compounds

    1-(1H-1,2,4-triazol-3-yl)cyclobutan-1-amine: Similar structure but lacks the hydrochloride moiety.

    4-(1H-1,2,4-triazol-3-yl)cyclohexan-1-amine: Features a cyclohexane ring instead of a cyclobutane ring.

    1-(4H-1,2,4-triazol-3-yl)cyclopentan-1-amine: Contains a cyclopentane ring instead of a cyclobutane ring.

Uniqueness: 1-(4H-1,2,4-triazol-3-yl)cyclobutan-1-amine hydrochloride stands out due to its unique combination of the triazole ring and cyclobutan-1-amine moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c7-6(2-1-3-6)5-8-4-9-10-5;/h4H,1-3,7H2,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPHEECOYZFYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=NN2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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